

# Technical Support Center: Cycostat (Robenidine Hydrochloride)

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## Compound of Interest

Compound Name: Cycostat

Cat. No.: B7790849

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This technical support center provides guidance on the appropriate withdrawal period for **Cycostat** (robenidine hydrochloride) to prevent tissue residues, along with troubleshooting advice and frequently asked questions for researchers and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended withdrawal period for **Cycostat** in different animal species?

A1: The withdrawal period for **Cycostat** (robenidine hydrochloride) is crucial to ensure that residues in edible tissues fall below the established Maximum Residue Limits (MRLs), safeguarding consumer safety. These periods vary by species and regulatory jurisdiction.

Q2: What are the Maximum Residue Limits (MRLs) for robenidine hydrochloride in various tissues?

A2: MRLs are the maximum concentrations of a residue that are legally permitted or recognized as acceptable in or on a food. For robenidine hydrochloride, these limits are tissue-specific.

Q3: What is the metabolic fate of robenidine hydrochloride in target animals?

A3: Robenidine hydrochloride is absorbed to a limited extent and is rapidly excreted.<sup>[1][2]</sup> The primary route of excretion is in the feces, with unchanged robenidine being the major compound eliminated.<sup>[2][3]</sup> Metabolic pathways involve the hydrolysis of the semi-carbazide

bonds, followed by oxidation and conjugation.[1] In chickens, a triazole derivative can be formed, which is important to monitor in edible tissues.[1][4]

Q4: Can **Cycostat** be used in laying hens?

A4: No, the use of **Cycostat** is not recommended for laying hens. Its use in birds producing eggs for human consumption is prohibited.[5][6] Feeding it to laying hens can impart an unpleasant taste to the eggs.[2]

## Troubleshooting Guide

Issue: Higher than expected robenidine residues detected in tissues despite adhering to the recommended withdrawal period.

Possible Causes and Solutions:

- Cross-Contamination of Feed: Unmedicated withdrawal feed may be contaminated with robenidine from the feed mill production line. Studies have shown that cross-contamination can lead to non-compliant residues in edible tissues.
  - Troubleshooting Step: Ensure that feed mills have stringent cleaning protocols and quality control measures to prevent carry-over between medicated and non-medicated feed batches.[7]
- Incorrect Dosage Administration: Overdosing can lead to a longer depletion time for the drug from the animal's system.
  - Troubleshooting Step: Verify the accuracy of feed mixing equipment and ensure that the concentration of robenidine hydrochloride in the complete feed is as prescribed.
- Animal-Specific Factors: Individual animal metabolism, health status, and water intake can influence drug excretion rates.
  - Troubleshooting Step: While harder to control, ensuring animals are healthy and have adequate access to water can support normal drug metabolism and excretion.

## Data Presentation

Table 1: Recommended Withdrawal Periods for **Cycostat** (Robenidine Hydrochloride)

Species	Withdrawal Period (Days)	Regulatory Authority/Region
Broiler Chickens	5	European Union[1][8][9]
Broiler Chickens	5	United States (FDA)[6]
Broiler Chickens	6	Canada[5]
Turkeys	5	European Union[1][8]
Turkeys	6	Canada[5]
Rabbits (Fattening)	3	UK (NOAH)[10]
Rabbits (Weaned/Growing)	6	Canada[5]

Table 2: Maximum Residue Limits (MRLs) for Robenidine Hydrochloride (µg/kg wet tissue)

Species	Muscle	Liver	Kidney	Skin/Fat	Regulatory Authority
Chickens for Fattening	200	800	350	1300	European Union[1][8][9]
Turkeys	200	400	200	400	European Union[1][8]
Rabbits	100 (all other tissues)	200	200	-	European Union[3]

## Experimental Protocols

### Methodology for Determination of Robenidine Residues in Tissues

A common and effective method for the quantification of robenidine residues in animal tissues is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

## 1. Sample Preparation

- **Extraction:** Homogenized tissue samples are typically extracted with a solvent such as ethyl acetate or acetonitrile.[11][12] For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.[13]
- **Purification (Clean-up):** The extract is then purified to remove interfering substances. This is often achieved using Solid-Phase Extraction (SPE) cartridges, such as Alumina B, C18, or HLB.[11][12]

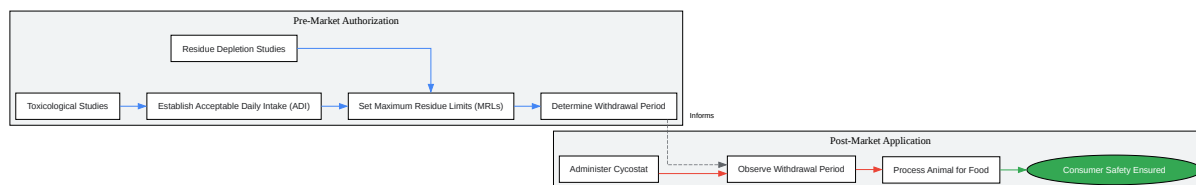
## 2. Analytical Method

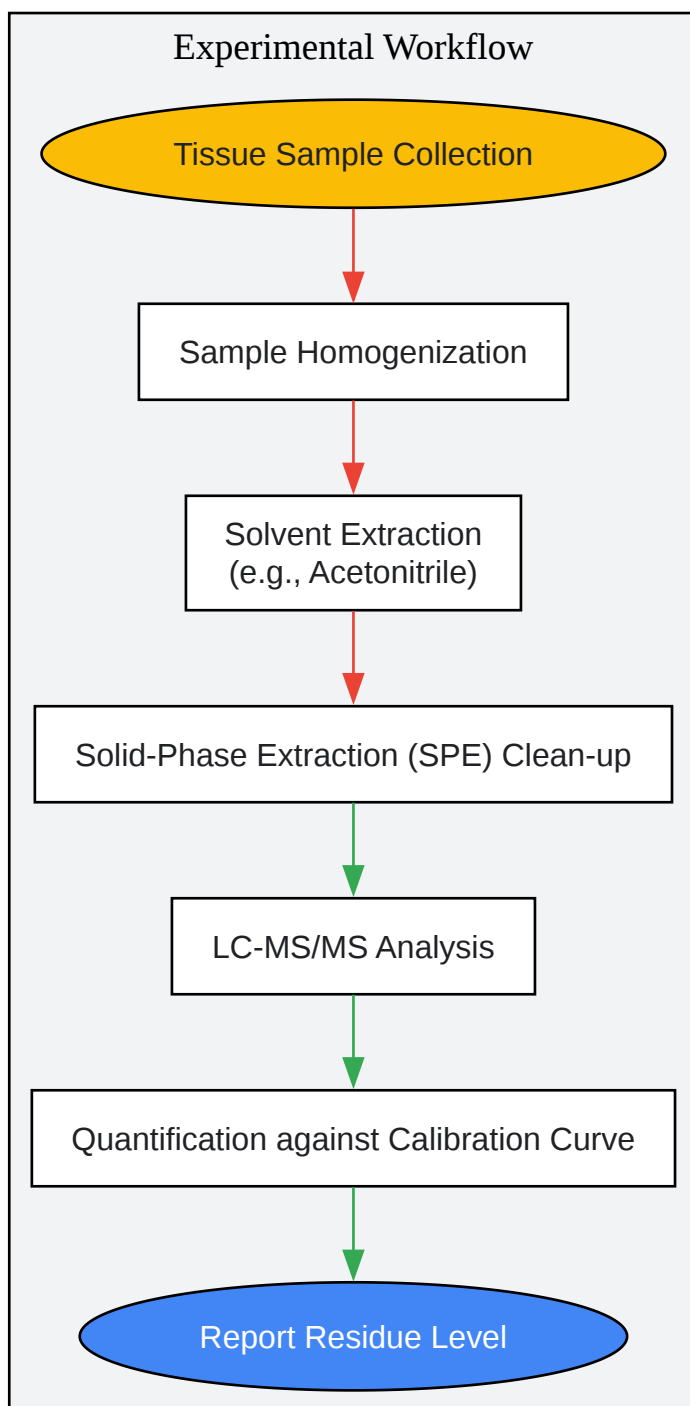
- **Chromatography:** The purified extract is injected into an HPLC system. A common mobile phase combination is acetonitrile and an ammonium phosphate buffer.[12]
- **Detection:** The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Reversed-Phase HPLC coupled to a triple quadrupole mass spectrometer (RP-HPLC-MS/MS) is a highly sensitive and specific method.[9] The detection wavelength for UV detectors is typically set at 317 nm.[12]

## 3. Quantification

- A calibration curve is generated using certified reference materials of robenidine hydrochloride.[14]
- The concentration of robenidine in the tissue sample is determined by comparing its response to the calibration curve. The limit of detection for HPLC methods has been reported to be as low as 10 µg/L.[12]

# Mandatory Visualization





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